molecular formula C8H5Cl2NS B022933 2-[(2,4-Dichlorophenyl)thio]acetonitrile CAS No. 103575-48-0

2-[(2,4-Dichlorophenyl)thio]acetonitrile

Cat. No. B022933
M. Wt: 218.1 g/mol
InChI Key: YNQODSRRTQZVMK-UHFFFAOYSA-N
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Description

“2-[(2,4-Dichlorophenyl)thio]acetonitrile” is a chemical compound with the molecular formula C8H5Cl2NS . It has a molecular weight of 218.10300 . The compound is also known by the synonym "2- (2,4-dichlorophenyl)sulfanylacetonitrile" .


Molecular Structure Analysis

The molecular structure of “2-[(2,4-Dichlorophenyl)thio]acetonitrile” consists of 8 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

“2-[(2,4-Dichlorophenyl)thio]acetonitrile” has a density of 1.42g/cm3 . It has a boiling point of 317.1ºC at 760mmHg and a melting point of 70ºC . The compound has a flash point of 145.6ºC . Its exact mass is 216.95200 .

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQODSRRTQZVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381258
Record name 2-[(2,4-dichlorophenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorophenyl)thio]acetonitrile

CAS RN

103575-48-0
Record name 2-[(2,4-dichlorophenyl)thio]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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